Mavacamten-d1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mavacamten-d1 is a derivative of Mavacamten, a first-in-class, targeted, cardiac-specific myosin inhibitor. Mavacamten is primarily used for the treatment of obstructive hypertrophic cardiomyopathy, a condition characterized by the thickening of the heart muscle, which can obstruct blood flow . This compound shares similar properties but may have distinct applications or modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mavacamten-d1 involves several steps, starting from basic organic compoundsThe reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions
Mavacamten-d1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Mavacamten-d1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study myosin inhibition and its effects on muscle contraction.
Biology: Helps in understanding the molecular mechanisms of hypertrophic cardiomyopathy and other muscle-related diseases.
Medicine: Investigated for its potential therapeutic effects in treating heart conditions and other diseases involving muscle hypercontractility.
Industry: Used in the development of new drugs and therapeutic agents targeting myosin and related pathways.
作用機序
Mavacamten-d1 exerts its effects by inhibiting the enzymatic activity of myosin, the fundamental motor protein in muscle cells. It specifically targets the beta-cardiac isoform of myosin, reducing its ATPase activity and thereby decreasing the formation of actin-myosin cross-bridges. This leads to reduced muscle contractility and improved cardiac function in conditions like hypertrophic cardiomyopathy .
類似化合物との比較
Similar Compounds
Omecamtiv Mecarbil: Another myosin modulator but acts as an activator rather than an inhibitor.
Aficamten: A newer myosin inhibitor with similar applications but different pharmacokinetic properties.
Uniqueness
Mavacamten-d1 is unique in its specific targeting of the beta-cardiac isoform of myosin and its reversible, allosteric inhibition mechanism. This specificity and reversibility make it a valuable tool in both research and therapeutic contexts .
特性
分子式 |
C15H19N3O2 |
---|---|
分子量 |
274.34 g/mol |
IUPAC名 |
6-[[(1S)-1-(4-deuteriophenyl)ethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1/i4D |
InChIキー |
RLCLASQCAPXVLM-LLHBVIDLSA-N |
異性体SMILES |
[2H]C1=CC=C(C=C1)[C@H](C)NC2=CC(=O)N(C(=O)N2)C(C)C |
正規SMILES |
CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。